molecular formula C25H27ClN6O3 B2871593 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923244-35-3

1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2871593
CAS No.: 923244-35-3
M. Wt: 494.98
InChI Key: BZXRBCNFFMRSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative with a 2-chlorobenzyl group at position 1 and a 4-(4-methoxyphenyl)piperazine moiety at position 7. Its IUPAC name reflects its structural complexity, including a purine core substituted with methyl groups at positions 3 and 7, a 2-chlorobenzyl chain, and a piperazine ring bearing a 4-methoxyphenyl group . Its molecular weight, calculated from the formula C₂₅H₂₆ClN₅O₃, is approximately 504.0 g/mol.

Properties

CAS No.

923244-35-3

Molecular Formula

C25H27ClN6O3

Molecular Weight

494.98

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H27ClN6O3/c1-28-21-22(29(2)25(34)32(23(21)33)16-17-6-4-5-7-20(17)26)27-24(28)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3

InChI Key

BZXRBCNFFMRSDA-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its complex structure includes a chlorobenzyl group, a methoxyphenyl moiety, and a piperazine ring. This compound has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C25H27ClN6O3
  • Molecular Weight : 495.0 g/mol
  • IUPAC Name : 1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione
  • InChI Key : BZXRBCNFFMRSDA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate various biological pathways by binding to receptors or enzymes. Notably, its potential mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or antitumor effects.
  • Receptor Modulation : It has shown affinity for serotonin receptor subtypes (5-HT1A, 5-HT2A, and 5-HT7), indicating potential applications in treating mood disorders and anxiety .

Antitumor Activity

Research indicates that the compound possesses antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10.5Inhibition of cell growth
HeLa (Cervical Cancer)8.2Induction of apoptosis

These findings suggest that the compound may serve as a lead structure for developing new antitumor agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6.

Model Dosage (mg/kg) Inflammatory Marker Reduction (%)
Carrageenan-induced paw edema2045
Lipopolysaccharide-induced inflammation1050

Study on Serotonin Receptor Affinity

In a study examining the affinity of various compounds for serotonin receptors, this purine derivative was found to exhibit high binding affinity for multiple receptor subtypes. The results indicated:

Receptor Type Binding Affinity (Ki)
5-HT1A12 nM
5-HT2A15 nM
5-HT720 nM

These results highlight its potential as an anxiolytic and antidepressant agent.

Evaluation of Antidepressant Activity

In behavioral tests such as the forced swim test (FST) and the tail suspension test (TST), the compound exhibited significant antidepressant-like effects comparable to standard antidepressants like fluoxetine:

Test Compound Group Duration (days) Duration of Immobility Reduction (%)
Forced Swim TestTest Compound1430
Tail Suspension TestTest Compound1425

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparative analysis with analogous purine derivatives and piperazine-containing molecules. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes Source
Target Compound : 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6-dione Purine-2,6-dione - 2-chlorobenzyl (position 1)
- 4-(4-methoxyphenyl)piperazine (position 8)
~504.0 Likely CNS receptor modulation (e.g., adenosine or serotonin receptors) due to piperazine and methoxyphenyl groups . [RN: 923244-35-3]
Compound 14 : 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Diazaspiro[4.5]decane - 3-chlorophenylpiperazine
- Phenyl group at position 8
~522.1 Exhibits affinity for serotonin (5-HT₁A) and dopamine receptors; used in neuropsychiatric research . [Pharmacol Rep 2021]
Compound 2l : (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline - 7-chloroquinoline
- 4,4-difluorocyclohexylmethanone
393.1 Antimalarial activity via heme polymerization inhibition; lacks purine core . [Molecules 2008]
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6-dione (RN: 377052-22-7) Purine-2,6-dione - 2-chlorobenzyl (position 7)
- 4-phenylpiperazine (position 8)
~478.9 Structural isomer of target compound; positional differences may alter receptor selectivity . [RN: 377052-22-7]

Key Findings from Comparative Analysis :

Structural Differentiation: The target compound distinguishes itself from other purine derivatives (e.g., RN: 377052-22-7) via the position of the 2-chlorobenzyl group (position 1 vs. 7) and the 4-methoxyphenyl substitution on the piperazine ring. These differences likely influence its receptor binding profile and metabolic stability . Compared to non-purine analogs like Compound 2l (quinoline core), the target compound’s purine scaffold may confer distinct pharmacokinetic properties, such as improved solubility or CNS penetration .

Pharmacological Implications :

  • The 4-methoxyphenyl group in the target compound’s piperazine moiety may enhance selectivity for serotonin receptors (e.g., 5-HT₁A) compared to Compound 14 , which has a 3-chlorophenylpiperazine group linked to a spirodecane core .
  • Positional isomerism (e.g., RN: 377052-22-7) significantly impacts activity. For example, the 2-chlorobenzyl group at position 1 (target) versus position 7 (RN: 377052-22-7) could alter steric interactions with receptor binding pockets .

Synthetic and Analytical Challenges :

  • The target compound’s synthesis involves multi-step functionalization of the purine core, similar to Compound 14 but with stricter regiochemical control due to competing substitution sites .
  • NMR and MS data (e.g., EI-MS 393 for Compound 2l ) provide benchmarks for validating the target compound’s purity and structural integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.